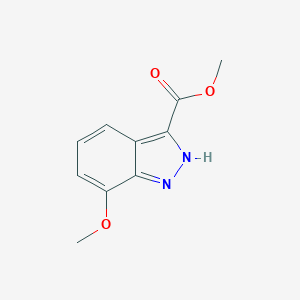

Methyl 7-methoxy-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-methoxy-2H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-7-5-3-4-6-8(7)11-12-9(6)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDUJTCUPWHNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(NN=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647226 | |

| Record name | Methyl 7-methoxy-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-95-5 | |

| Record name | Methyl 7-methoxy-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-methoxy-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 7-methoxy-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 7-methoxy-1H-indazole-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing from the commercially available 7-methoxy-1H-indole. The methodology is adapted from established and optimized procedures for analogous indazole derivatives.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step reaction sequence:

-

Nitrosation: The starting material, 7-methoxy-1H-indole, undergoes nitrosation to form the key intermediate, 7-methoxy-1H-indazole-3-carboxaldehyde. This reaction proceeds via an electrophilic attack of the nitrosonium ion at the C3 position of the indole ring, followed by rearrangement.[1][2][3][4][5]

-

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, 7-methoxy-1H-indazole-3-carboxylic acid, using a mild and efficient oxidizing agent.

-

Esterification: The final step involves the esterification of the carboxylic acid with methanol to yield the target compound, this compound.

The overall synthetic workflow is depicted in the following diagram:

Caption: A three-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related compounds and are expected to be highly effective for the target molecule.[6][7]

Step 1: Synthesis of 7-methoxy-1H-indazole-3-carboxaldehyde

This procedure is based on the optimized nitrosation of indoles.[1][2][3][4][5]

Materials:

-

7-methoxy-1H-indole

-

Sodium nitrite (NaNO₂)

-

2 N Hydrochloric acid (HCl)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8.0 mmol) in a mixture of deionized water (4.0 mL) and DMF (3.0 mL).

-

Slowly add 2 N HCl (2.7 mmol) to the solution while maintaining the temperature at 0 °C. Stir the mixture for 10 minutes under an inert atmosphere.

-

In a separate flask, prepare a solution of 7-methoxy-1H-indole (1.0 mmol) in DMF (3.0 mL).

-

Using a syringe pump, add the 7-methoxy-1H-indole solution dropwise to the nitrosating mixture over a period of 2 hours at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Extract the reaction mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water (3 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 7-methoxy-1H-indazole-3-carboxylic acid

This protocol utilizes a Pinnick oxidation to convert the aldehyde to a carboxylic acid.[6][7]

Materials:

-

7-methoxy-1H-indazole-3-carboxaldehyde

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-methyl-2-butene

-

tert-Butanol

-

Water

-

Saturated aqueous sodium sulfite solution

-

Ethyl acetate

-

1 N Hydrochloric acid (HCl)

Procedure:

-

Dissolve 7-methoxy-1H-indazole-3-carboxaldehyde (1.0 mmol) in a 1:1 mixture of tert-butanol and water.

-

Add sodium dihydrogen phosphate (4.0 mmol) and 2-methyl-2-butene (5.0 mmol) to the solution.

-

In a separate flask, dissolve sodium chlorite (5.0 mmol) in water.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-methoxy-1H-indazole-3-carboxylic acid.

Step 3: Synthesis of this compound

This esterification can be achieved using a standard Fischer esterification method.

Materials:

-

7-methoxy-1H-indazole-3-carboxylic acid

-

Methanol

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 7-methoxy-1H-indazole-3-carboxylic acid (1.0 mmol) in methanol (10 mL).

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis, based on reported yields for analogous reactions.

| Step | Product | Starting Material | Expected Yield (%) |

| 1 | 7-methoxy-1H-indazole-3-carboxaldehyde | 7-methoxy-1H-indole | ~90%[2] |

| 2 | 7-methoxy-1H-indazole-3-carboxylic acid | 7-methoxy-1H-indazole-3-carboxaldehyde | >80% |

| 3 | This compound | 7-methoxy-1H-indazole-3-carboxylic acid | >90% |

Characterization Data

| Compound | Molecular Formula | Molecular Weight | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) |

| This compound | C₁₀H₁₀N₂O₃ | 206.20 | ~8.2 (d, 1H), ~7.4 (t, 1H), ~7.0 (d, 1H), ~4.0 (s, 3H, OCH₃), ~4.0 (s, 3H, OCH₃) | ~163 (C=O), ~147 (C), ~141 (C), ~128 (CH), ~124 (C), ~115 (CH), ~105 (CH), ~56 (OCH₃), ~52 (OCH₃) |

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations.

Caption: Functional group transformations in the synthesis.

This guide provides a comprehensive framework for the successful synthesis of this compound. Researchers are advised to perform reactions under appropriate safety precautions and to monitor reaction progress using standard analytical techniques.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 7-methoxy-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 7-methoxy-1H-indazole-3-carboxylate, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs and established scientific principles to offer a thorough understanding of its physicochemical properties, synthetic pathways, and potential biological significance.

Core Physicochemical Data

Quantitative data for this compound is not extensively available in public databases. The following table summarizes key physicochemical properties, including calculated values and data from closely related analogs to provide a comparative reference.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₀N₂O₃ | Calculated |

| Molecular Weight | 206.20 g/mol | Calculated |

| CAS Number | Not available | |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available | |

| Related Compound Data: Methyl 1H-indazole-3-carboxylate | ||

| Molecular Formula | C₉H₈N₂O₂ | PubChem |

| Molecular Weight | 176.17 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, likely commencing from a substituted indole. The general strategy involves the formation of the indazole ring system, followed by oxidation and esterification.

Step 1: Synthesis of 7-methoxy-1H-indazole-3-carboxaldehyde

A common method for the synthesis of 1H-indazole-3-carboxaldehydes from the corresponding indoles is through nitrosation.[2][3]

Materials:

-

7-methoxy-indole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

Protocol:

-

A solution of sodium nitrite in a mixture of deionized water and DMF is prepared and cooled to 0 °C in an ice bath.

-

Hydrochloric acid is slowly added to the cooled solution.

-

After a brief stirring period, a solution of 7-methoxy-indole in DMF is added dropwise to the reaction mixture over a period of 2 hours.

-

The reaction is then allowed to stir at room temperature for several hours.

-

The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

-

The crude product can be purified by column chromatography.

Step 2: Oxidation to 7-methoxy-1H-indazole-3-carboxylic acid

The aldehyde synthesized in the previous step is oxidized to the corresponding carboxylic acid.

Materials:

-

7-methoxy-1H-indazole-3-carboxaldehyde

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-methyl-2-butene

-

tert-butanol

-

Water

Protocol:

-

The 7-methoxy-1H-indazole-3-carboxaldehyde is dissolved in a mixture of tert-butanol and water.

-

Sodium dihydrogen phosphate and 2-methyl-2-butene are added to the solution.

-

A solution of sodium chlorite in water is added dropwise to the aldehyde solution at room temperature.

-

The reaction mixture is stirred until the starting material is consumed.

-

The reaction is quenched, and the carboxylic acid product is extracted and purified.

Step 3: Esterification to this compound

The final step is the esterification of the carboxylic acid to yield the methyl ester.[4]

Materials:

-

7-methoxy-1H-indazole-3-carboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or a catalytic amount of a strong acid (e.g., H₂SO₄)

-

Saturated sodium bicarbonate solution

Protocol:

-

The 7-methoxy-1H-indazole-3-carboxylic acid is dissolved in methanol at 0 °C.

-

Thionyl chloride is added slowly and dropwise.

-

The reaction mixture is heated to reflux for a period of time.

-

Upon completion, the mixture is concentrated under reduced pressure.

-

The crude product is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent.

-

The organic phases are combined, dried, and concentrated to afford the final product, this compound.

Synthesis Workflow for this compound

Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is limited, the 1H-indazole-3-carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities.[5][6] Derivatives of this core structure have been extensively investigated as potent inhibitors of various kinases, with p21-activated kinase 1 (PAK1) being a significant target in oncology.[5][7]

Aberrant activation of PAK1 is associated with tumor progression, making it a compelling target for the development of novel anticancer therapies.[7] It is hypothesized that compounds based on the 1H-indazole scaffold, including the 7-methoxy-1H-indazole-3-carboxylate, may exhibit inhibitory activity against PAK1.

Potential Mechanism of Action: PAK1 Inhibition

PAK1 is a key downstream effector of the Rho family of small GTPases and plays a crucial role in signaling pathways that regulate cell survival, proliferation, and cytoskeletal dynamics.[5] Inhibition of PAK1 can disrupt these oncogenic signaling cascades, leading to an anti-tumor effect.

PAK1 Signaling Pathway and Potential Inhibition

Hypothetical inhibition of the PAK1 signaling pathway.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data is not widely available, established synthetic routes for analogous compounds provide a clear pathway for its preparation. The known biological activities of the broader 1H-indazole-3-carboxamide class of molecules strongly suggest that this 7-methoxy derivative could exhibit interesting pharmacological properties, particularly as a kinase inhibitor. This guide serves as a foundational resource for researchers embarking on the synthesis and biological evaluation of this promising compound.

References

- 1. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 7-methoxy-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 7-methoxy-1H-indazole-3-carboxylate (CAS Number: 885278-95-5), a key heterocyclic compound with significant applications in medicinal chemistry and drug development. While detailed, peer-reviewed studies on this specific molecule are limited, this document consolidates available data and extrapolates from closely related analogues to present its physicochemical properties, synthesis protocols, and potential biological significance. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and this derivative serves as a crucial intermediate in the synthesis of more complex molecules, including metabolites of therapeutic drugs.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. This data is compiled from publicly available sources and may vary between different suppliers. Experimental verification is recommended for precise measurements.[1]

| Property | Value | Reference |

| CAS Number | 885278-95-5 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not consistently reported | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Soluble in organic solvents like DMSO and methanol | [1] |

Synthesis and Experimental Protocols

This compound is primarily synthesized via the esterification of its corresponding carboxylic acid, 7-methoxy-1H-indazole-3-carboxylic acid.[1] While a specific, detailed protocol for this exact molecule is not widely published, the following sections describe established methodologies for the synthesis of the indazole core and subsequent functional group manipulations, which can be adapted for its preparation.

Synthesis of the Indazole-3-carboxylate Core

A common route to the indazole-3-carboxylate scaffold involves the nitrosation of an appropriately substituted indole, followed by oxidation and esterification. The workflow for a related compound, 7-Methyl-1H-indazole-3-carboxamide, provides a relevant synthetic strategy.[2]

Experimental Workflow: Synthesis of the Indazole Core

Caption: Synthetic workflow for this compound.

Protocol for Synthesis of 7-Methoxy-1H-indazole-3-carboxaldehyde (Adapted from a similar synthesis)

-

In a round-bottom flask, cool a solution of sodium nitrite in deionized water and DMF to 0 °C.

-

Slowly add 2 N hydrochloric acid to the solution at 0 °C and stir for 10 minutes.

-

Add a solution of 7-methoxy-1H-indole in DMF dropwise over a period of 2 hours using a syringe pump.

-

Allow the reaction mixture to stir at room temperature for 12 hours.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 7-methoxy-1H-indazole-3-carboxaldehyde.

Protocol for Oxidation to 7-Methoxy-1H-indazole-3-carboxylic acid

-

Dissolve the 7-methoxy-1H-indazole-3-carboxaldehyde in a 1:1 mixture of tert-butanol and water.

-

Add sodium dihydrogen phosphate and 2-methyl-2-butene to the solution.

-

In a separate flask, dissolve sodium chlorite in water.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

-

Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-methoxy-1H-indazole-3-carboxylic acid.[2]

Protocol for Esterification to this compound

-

Suspend 7-methoxy-1H-indazole-3-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify by column chromatography or recrystallization to obtain pure this compound.

Biological Significance and Applications in Drug Discovery

Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[3] Compounds with the 1H-indazole-3-carboxamide core, which can be synthesized from this compound, have shown particular promise as therapeutic agents.[3]

Role as a Synthetic Intermediate

This compound is a key synthetic intermediate, notably in the preparation of 7-Hydroxy Granisetron.[1] Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist used to manage nausea and vomiting, particularly in chemotherapy patients.[1] The availability of this intermediate is crucial for studying the metabolism and activity of such drugs.

Potential as a PAK1 Inhibitor

While direct biological activity data for this compound is scarce, the 1H-indazole-3-carboxamide scaffold, derivable from it, is a potent inhibitor of p21-activated kinase 1 (PAK1).[3][4] Aberrant activation of PAK1 is strongly linked to tumor progression, making it an attractive target for anticancer therapies.[3][4] It is hypothesized that carboxamide derivatives of 7-methoxy-1H-indazole-3-carboxylic acid would also exhibit inhibitory activity against PAK1.[3]

Potential Signaling Pathway Inhibition

Caption: Potential inhibitory action on the PAK1 signaling pathway.

Analytical Characterization

Standard analytical techniques are employed to confirm the structure and purity of this compound.[1]

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | Elucidates the chemical structure by identifying proton and carbon environments and their connectivity. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identifies key functional groups such as N-H, C=O, and C-O bonds. |

| Melting Point Analysis | Assesses the purity of the compound. |

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and development. Its primary role as a synthetic intermediate for pharmacologically relevant molecules underscores its importance. While direct biological data is limited, the well-documented activities of the broader indazole class, particularly as kinase inhibitors, suggest that derivatives of this compound warrant further investigation for their therapeutic potential. This guide provides a foundational resource for the synthesis, characterization, and potential application of this compound in advancing pharmaceutical research.

References

- 1. This compound | 885278-95-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Methyl 7-methoxy-1H-indazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Methyl 7-methoxy-1H-indazole-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related analogs to provide a robust predictive profile. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives in drug discovery and development.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds, including 3-Ethoxycarbonyl-7-methoxy-1H-indazole.[1] The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 10.8 | br s | 1H | N-H |

| ~7.80 | d | 1H | H-4 |

| ~7.25 | t | 1H | H-5 |

| ~6.80 | d | 1H | H-6 |

| ~3.99 | s | 3H | OCH₃ (at C7) |

| ~3.95 | s | 3H | OCH₃ (ester) |

Predicted based on data for 3-Ethoxycarbonyl-7-methoxy-1H-indazole, which shows signals at δ 10.90 (bs, 1H), 7.77 (d, J = 7.5 Hz, 1H), 7.23 (dd, J = 7.5, 7.5 Hz, 1H), 6.77 (d, J = 7.5 Hz, 1H), and 3.98 (s, 3H).[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | C=O (ester) |

| ~145.3 | C-7 |

| ~133.5 | C-3a |

| ~127.1 | C-3 |

| ~124.3 | C-5 |

| ~124.1 | C-7a |

| ~113.8 | C-4 |

| ~105.5 | C-6 |

| ~55.6 | OCH₃ (at C7) |

| ~52.0 | OCH₃ (ester) |

Predicted based on data for 3-Ethoxycarbonyl-7-methoxy-1H-indazole, which shows signals at δ 162.73, 145.24, 133.23, 127.09, 124.23, 124.08, 113.75, 105.45, 61.05 (OCH₂ of ethyl), 55.51, and 14.35 (CH₃ of ethyl).[1]

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3160 | Medium | N-H stretching |

| ~2930 | Medium | C-H stretching (aromatic and methyl) |

| ~1700 | Strong | C=O stretching (ester) |

| ~1590 | Strong | C=C stretching (aromatic) |

| ~1265 | Strong | C-O stretching (ester and ether) |

| ~1240 | Strong | C-O stretching (asymmetric) |

Predicted based on data for 3-Ethoxycarbonyl-7-methoxy-1H-indazole, which shows characteristic peaks at 3162, 2927, 1700, 1586, 1265, and 1242 cm⁻¹.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

| 206.07 | [M]⁺ (Molecular Ion) |

| 175.06 | [M - OCH₃]⁺ |

| 147.06 | [M - COOCH₃]⁺ |

The molecular weight of the target compound is 206.19 g/mol . The predicted mass spectrum is based on the expected fragmentation patterns of indazole esters.

Experimental Protocols

The following section details a plausible synthetic route and general characterization methods for this compound, adapted from established procedures for similar indazole derivatives.

Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 7-methoxy-1H-indazole.

Step 1: Carboxylation of 7-methoxy-1H-indazole to 7-methoxy-1H-indazole-3-carboxylic acid.

This step can be achieved via direct carboxylation using a strong base like n-butyllithium followed by quenching with carbon dioxide (dry ice).

Protocol:

-

Dissolve 7-methoxy-1H-indazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Quench the reaction by adding an excess of crushed dry ice.

-

Allow the reaction to warm to room temperature.

-

Acidify the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 7-methoxy-1H-indazole-3-carboxylic acid.

Step 2: Esterification of 7-methoxy-1H-indazole-3-carboxylic acid to this compound.

This can be achieved through a standard Fischer esterification or by using a milder esterification agent.

Protocol:

-

Suspend 7-methoxy-1H-indazole-3-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

General Protocol:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts would be reported in parts per million (ppm) relative to the residual solvent peak.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically using an attenuated total reflectance (ATR) accessory for solid samples. The spectral data would be reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectra (HRMS) would be obtained on a mass spectrometer using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general context of indazole derivatives in drug discovery.

Caption: Proposed two-step synthesis of the target compound.

Caption: The versatile role of the indazole scaffold.

References

Predicted ¹H NMR of Methyl 7-methoxy-1H-indazole-3-carboxylate: A Technical Guide

This technical guide provides a detailed prediction of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum for methyl 7-methoxy-1H-indazole-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this molecule. The guide includes predicted chemical shifts, coupling constants, and multiplicities, presented in a clear tabular format. Additionally, a detailed, plausible experimental protocol for the synthesis and NMR analysis of the title compound is provided, based on established literature for similar compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in Table 1. The prediction is based on the analysis of closely related structures and general principles of NMR spectroscopy. Specifically, the data for 3-ethoxycarbonyl-7-methoxy-1H-indazole provides a strong basis for the chemical shifts of the aromatic and N-H protons.[1] The primary difference in the predicted spectrum is the presence of a methyl ester singlet instead of the quartet and triplet associated with an ethyl ester.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (NH) | ~10.9 | Broad Singlet | - |

| H-4 | ~7.8 | Doublet (d) | ~8.0 |

| H-5 | ~7.3 | Triplet (t) or Doublet of Doublets (dd) | ~8.0, ~7.5 |

| H-6 | ~6.8 | Doublet (d) | ~7.5 |

| 7-OCH₃ | ~4.0 | Singlet (s) | - |

| 3-COOCH₃ | ~4.0 | Singlet (s) | - |

Note: The spectrum is predicted for a sample dissolved in deuterated chloroform (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Molecular Structure and Proton Assignments

The chemical structure of this compound with the assigned protons is illustrated in the following diagram.

Caption: Chemical structure of this compound with proton assignments.

Experimental Protocols

The following sections describe a plausible synthetic route and a standard procedure for acquiring the ¹H NMR spectrum of this compound. These protocols are based on general methods reported for the synthesis and characterization of similar indazole derivatives.[2][3][4]

Synthesis of this compound

A common route to synthesize 3-carboxyindazole derivatives involves the nitrosation of corresponding indoles.[4] The resulting indazole-3-carboxaldehyde can then be oxidized to the carboxylic acid, followed by esterification.

Step 1: Synthesis of 7-methoxy-1H-indazole-3-carboxaldehyde

-

In a round-bottom flask, dissolve 7-methoxy-1H-indole in a suitable solvent such as a mixture of dimethylformamide (DMF) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of hydrochloric acid, while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 7-methoxy-1H-indazole-3-carboxaldehyde.

Step 2: Oxidation to 7-methoxy-1H-indazole-3-carboxylic acid

-

Dissolve the 7-methoxy-1H-indazole-3-carboxaldehyde in a mixture of tert-butanol and water.

-

Add a scavenger such as 2-methyl-2-butene.

-

Slowly add a solution of sodium chlorite and sodium dihydrogen phosphate in water at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction and acidify the mixture with 1N HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-methoxy-1H-indazole-3-carboxylic acid.

Step 3: Esterification to this compound

-

Suspend 7-methoxy-1H-indazole-3-carboxylic acid in anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify the product by recrystallization or column chromatography to obtain pure this compound.

¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Record the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using standard acquisition parameters. This typically includes a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons for each resonance.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterization of this compound.

Caption: Workflow for the synthesis and NMR characterization of this compound.

References

The Biological Landscape of Methyl 7-methoxy-1H-indazole-3-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] This technical guide focuses on the derivatives of Methyl 7-methoxy-1H-indazole-3-carboxylate, a class of compounds with significant therapeutic potential. While direct experimental data on this specific subclass is limited, this document extrapolates from the rich body of research on structurally related 1H-indazole-3-carboxamide analogues to provide a comprehensive overview of their likely biological activities, mechanisms of action, and the experimental methodologies required for their evaluation. The primary focus will be on their potential as kinase inhibitors, particularly targeting p21-activated kinase 1 (PAK1), a key player in oncogenic signaling.[3][4]

Introduction: The Therapeutic Promise of Indazole Derivatives

Indazole derivatives have garnered substantial interest in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and antitumor properties.[2][5] The versatility of the indazole scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. Notably, the 1H-indazole-3-carboxamide core is a prominent feature in a number of potent and selective kinase inhibitors.[3][6] The introduction of a methoxy group at the 7-position of the indazole ring is anticipated to modulate the compound's physicochemical properties, potentially enhancing its metabolic stability and cell permeability.

Potential Biological Target and Signaling Pathway: PAK1 Inhibition

A significant body of evidence points towards p21-activated kinase 1 (PAK1) as a primary target for 1H-indazole-3-carboxamide derivatives.[3][4] Aberrant activation of PAK1 is strongly implicated in the progression of various cancers, where it plays a crucial role in cell proliferation, survival, and motility.[4][6] Therefore, inhibitors of PAK1 are of considerable interest as potential anticancer agents.

The proposed mechanism of action for this compound derivatives involves the inhibition of the PAK1 signaling pathway. A simplified representation of this pathway and the potential point of intervention is illustrated below.

Quantitative Biological Data of Analogous Indazole Derivatives

Table 1: Inhibitory Activity of 1H-Indazole-3-carboxamide Analogues against PAK1

| Compound ID | R Group (at N of carboxamide) | IC50 (nM) | Reference |

|---|---|---|---|

| Analog 1 | (2,4-dichlorophenyl) | 52 | [7] |

| Analog 2 | (4-chloro-2-fluorophenyl) | 16 | [7] |

| Analog 3 | (2-chloro-4-fluorophenyl) | 159 | [7] |

| Analog 4 | (4-phenoxyphenyl) | 9.8 | [6] |

Note: Data for closely related analogues are presented to illustrate structure-activity relationships.

Table 2: Cytotoxic Activity of Indazole Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2f | 4T1 (murine breast cancer) | 0.23 | [8] |

| 2f | HepG2 (human liver cancer) | 0.80 | [8] |

| 2f | MCF-7 (human breast cancer) | 0.34 | [8] |

| 6o | K562 (human leukemia) | 5.15 | [5] |

| 6o | HEK-293 (normal human kidney) | 33.2 | [5] |

Note: These compounds are structurally distinct from the title compounds but demonstrate the anticancer potential of the indazole scaffold.

Experimental Protocols

To facilitate further research, this section provides detailed experimental protocols for the synthesis of this compound derivatives and a key biological assay for evaluating their activity.

General Synthesis of this compound Derivatives

The synthesis of the title compounds can be achieved through a multi-step process, adapted from established methods for analogous 1H-indazole-3-carboxamides.

Protocol:

-

N-Protection of 7-Methoxy-1H-indazole: The starting material, 7-methoxy-1H-indazole, is protected at the N1 position. A common protecting group is 2-(trimethylsilyl)ethoxymethyl (SEM), introduced using SEM-chloride in the presence of a base like sodium hydride in an anhydrous solvent such as DMF.

-

Carboxylation: The protected indazole is then carboxylated at the 3-position. This is typically achieved by deprotonation with a strong base like n-butyllithium at low temperature (-78 °C) in an anhydrous ether solvent (e.g., THF), followed by quenching with carbon dioxide.

-

Esterification: The resulting 7-methoxy-1H-indazole-3-carboxylic acid is esterified to the methyl ester. This can be accomplished by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid.[9]

-

Amide Coupling (for carboxamide derivatives): To synthesize carboxamide derivatives, the carboxylic acid from step 2 is coupled with a desired amine using standard peptide coupling reagents. To a solution of the carboxylic acid in a solvent like DMF, a coupling agent such as HATU or a combination of EDC and HOBt is added, along with a non-nucleophilic base like DIPEA or triethylamine. The desired amine is then added, and the reaction is stirred at room temperature until completion.[9]

-

Purification: The final products are purified using standard techniques such as column chromatography on silica gel.

In Vitro PAK1 Inhibition Assay

The inhibitory activity of the synthesized compounds against PAK1 can be determined using a commercially available ADP-Glo™ Kinase Assay kit, which measures the amount of ADP produced during the kinase reaction.[4]

Materials:

-

Synthesized this compound derivatives

-

Recombinant human PAK1 enzyme

-

ADP-Glo™ Kinase Assay kit (containing kinase buffer, ATP, ADP, and the detection reagents)

-

384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Protocol:

-

Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mM). Create a serial dilution of the compounds in the kinase buffer to obtain the desired concentrations for the assay.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or a vehicle control (DMSO in kinase buffer).

-

Enzyme Addition: Add 2 µL of the PAK1 enzyme solution to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

-

Initiation of Kinase Reaction: Start the reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Reaction Incubation: Incubate the reaction mixture at room temperature for 1 hour.

-

Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.

-

Data Acquisition: Measure the luminescence signal using a microplate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration using a suitable software.

Conclusion and Future Directions

While direct biological data for this compound derivatives is currently sparse, the extensive research on analogous compounds strongly suggests their potential as valuable therapeutic agents, particularly as PAK1 inhibitors for cancer therapy.[3][4][6] The synthetic and screening protocols provided in this guide offer a clear framework for the synthesis and evaluation of this promising class of molecules.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation against a panel of kinases to determine their potency and selectivity. In vivo studies in relevant animal models will be crucial to assess their therapeutic efficacy and pharmacokinetic properties. The structure-activity relationships derived from these studies will be instrumental in the design and development of novel, potent, and selective drug candidates based on the 7-methoxy-1H-indazole-3-carboxylate scaffold.

References

- 1. This compound | 885278-95-5 | Benchchem [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

Methyl 7-methoxy-1H-indazole-3-carboxylate: A Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7-methoxy-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole class of molecules, which are of significant interest in medicinal chemistry. The indazole scaffold is a "privileged" structure, meaning it is a common motif in biologically active compounds and approved drugs.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, and its potential biological activities based on data from structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from analogous compounds to provide a foundational resource for researchers.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in the literature, its fundamental properties can be predicted. These properties are crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₀N₂O₃ | Calculated |

| Molecular Weight | 206.20 g/mol | Calculated |

| IUPAC Name | This compound | --- |

| CAS Number | 885278-95-5 | --- |

| Appearance | Predicted to be a solid | Analogy |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol | Analogy |

Synthesis

Proposed Synthetic Pathway

A potential synthetic route could start from 2-methyl-3-nitroanisole, which can be cyclized to form 7-methoxy-1H-indazole. This intermediate can then be carboxylated at the 3-position, followed by esterification to yield the final product. A more direct route may involve the nitrosation of 7-methoxy-indole to form an intermediate aldehyde, which is then oxidized to the carboxylic acid and subsequently esterified.[2]

A generalized workflow for the synthesis starting from the corresponding carboxylic acid is presented below.

References

The Discovery of Novel Indazole-3-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Among its many derivatives, indazole-3-carboxylates, and particularly indazole-3-carboxamides, have emerged as a versatile and potent class of molecules with a wide range of therapeutic applications. This technical guide provides an in-depth overview of the discovery of novel indazole-3-carboxylate derivatives, focusing on their synthesis, biological activities, and the crucial structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this promising chemical scaffold.

Synthetic Strategies for Indazole-3-Carboxamide Derivatives

A common and effective method for the synthesis of 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a diverse range of substituted amines.[1] This reaction is typically facilitated by standard peptide coupling reagents.

General Synthetic Workflow

The overall process for generating a library of 1H-indazole-3-carboxamide derivatives generally follows the workflow depicted below. This process begins with the synthesis of the core 1H-indazole-3-carboxylic acid scaffold, which is then derivatized, purified, and subjected to biological evaluation.

Experimental Protocols

General Procedure for the Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol outlines a widely used method for the amide coupling reaction.[1]

Materials:

-

1H-indazole-3-carboxylic acid

-

Substituted aryl or aliphatic amine

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBT)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (TEA)

-

Standard laboratory glassware and purification equipment (e.g., for column chromatography)

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).[1]

-

Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.[1]

-

Add the desired substituted amine (1 equivalent) to the reaction mixture.[1]

-

Continue stirring at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

-

Upon completion, pour the reaction mixture into ice water.[1]

-

Extract the product using an appropriate organic solvent (e.g., 10% methanol in chloroform).[1]

-

Combine the organic layers, wash with 10% NaHCO₃ solution and brine, and then dry over anhydrous Na₂SO₄.[1]

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.[1]

Biological Activities and Data Presentation

Indazole-3-carboxylate derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads for various therapeutic areas. Notably, they have been investigated as potent inhibitors of kinases, modulators of ion channels, and as anticancer and antimicrobial agents.

Anticancer Activity: PAK1 Inhibition

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that is implicated in cancer cell proliferation, survival, and motility.[2] Consequently, it has emerged as an attractive target for anticancer drug discovery.[3] A series of 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[3]

Table 1: In Vitro PAK1 Inhibitory Activity of Selected 1H-Indazole-3-carboxamide Derivatives

| Compound ID | Structure (R-group on amide nitrogen) | PAK1 IC₅₀ (nM) |

| 30l | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 9.8 |

| 30a | Phenyl | >10000 |

| 30c | 4-methoxyphenyl | 405.3 |

| 30f | 4-(trifluoromethyl)phenyl | 158.2 |

| 30k | 4-(piperazin-1-ylmethyl)phenyl | 15.6 |

Data sourced from Zhang, et al. (2020), Eur J Med Chem.[4]

The structure-activity relationship (SAR) analysis of these compounds revealed that the introduction of a hydrophilic group in the solvent-exposed region and a suitable hydrophobic ring in the deep back pocket of the ATP-binding site is critical for potent PAK1 inhibitory activity and selectivity.[4]

The diagram below illustrates a simplified signaling pathway involving PAK1. Upon activation by small GTPases like Cdc42 and Rac, PAK1 phosphorylates downstream substrates, leading to cytoskeletal rearrangements and cell migration, processes that are often dysregulated in cancer.

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human PAK1 enzyme

-

PAK1 peptide substrate

-

ATP

-

1H-indazole-3-carboxamide test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for the control).

-

Add 2 µL of the PAK1 enzyme solution.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent. This converts the ADP generated to ATP and initiates a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is correlated to the amount of ADP produced and thus the kinase activity.

Ion Channel Modulation: CRAC Channel Blockers

The Calcium Release-Activated Calcium (CRAC) channel plays a critical role in calcium signaling, particularly in immune cells.[5] Dysregulation of CRAC channel activity is implicated in autoimmune disorders and inflammatory diseases. Indazole-3-carboxamides have been identified as potent blockers of the CRAC channel.[5]

Table 2: CRAC Channel Inhibitory Activity of Selected Indazole-3-carboxamide Derivatives

| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) for Ca²⁺ Influx |

| 12a | 1-(2,4-dichlorobenzyl) | 4-(trifluoromethyl)phenyl | 1.51 |

| 12d | 1-(2,4-dichlorobenzyl) | 3,5-bis(trifluoromethyl)phenyl | 0.67 |

| 12e | 1-(2,4-dichlorobenzyl) | 3,5-dichlorophenyl | 1.55 |

| 9c | 1-(2,4-dichlorobenzyl) | 3,5-bis(trifluoromethyl)benzoyl (reverse amide) | >100 |

Data sourced from Sun, et al. (2017), Bioorg Med Chem Lett.[6]

A key SAR finding is the critical importance of the amide linker's regiochemistry. The indazole-3-carboxamide ("reversed" amide) linkage is essential for potent CRAC channel inhibition, whereas the isomeric 3-amidoindazole ("normal" amide) derivatives are largely inactive.[5][6]

CRAC channel activation is a multi-step process initiated by the depletion of calcium from the endoplasmic reticulum (ER). This is sensed by the STIM1 protein, which then translocates to the ER-plasma membrane junction to interact with and open the Orai1 channel, allowing for the influx of extracellular calcium.

This fluorescence-based assay measures changes in intracellular calcium concentration to assess the inhibition of store-operated calcium entry (SOCE).

Materials:

-

RBL-2H3 cells (or other suitable cell line expressing CRAC channels)

-

Thapsigargin (Tg)

-

Fluo-4 NW Calcium Assay Kit

-

Test compounds

-

Microplate reader with fluorescence detection

Procedure:

-

Plate cells in a 96-well microplate and allow them to adhere.

-

Load the cells with the Fluo-4 NW dye according to the manufacturer's protocol.

-

Pre-incubate the cells with various concentrations of the indazole-3-carboxamide test compounds or vehicle control.

-

Establish a baseline fluorescence reading.

-

Induce ER calcium store depletion and activate CRAC channels by adding thapsigargin (a SERCA inhibitor).

-

Measure the change in fluorescence over time, which corresponds to the influx of extracellular calcium.

-

The inhibitory effect of the compounds is determined by comparing the fluorescence signal in treated wells to the control wells. IC₅₀ values can be calculated from the dose-response curves.

Conclusion

Indazole-3-carboxylate derivatives, particularly the 1H-indazole-3-carboxamides, represent a highly valuable and versatile scaffold in modern drug discovery. Their synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The detailed structure-activity relationships, as exemplified by the distinct requirements for PAK1 kinase and CRAC channel inhibition, underscore the importance of rational drug design in optimizing the therapeutic potential of this compound class. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore and advance the development of novel indazole-based therapeutics.

References

- 1. What are CRAC inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanisms of STIM/Orai communication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for Methyl 7-methoxy-1H-indazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of Methyl 7-methoxy-1H-indazole-3-carboxylate is limited in publicly available literature. This guide provides an in-depth analysis of potential therapeutic targets by extrapolating from the well-documented activities of structurally related indazole derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1][2][3] this compound belongs to this versatile class of molecules. While this specific compound is not extensively characterized, its structural features suggest potential interactions with various biological targets implicated in disease. This technical guide will explore the most probable therapeutic targets for this compound based on the established pharmacology of the indazole-3-carboxylate and 1H-indazole-3-carboxamide scaffolds.

Potential Therapeutic Targets

Based on structure-activity relationships of analogous compounds, several key proteins and signaling pathways emerge as potential therapeutic targets for this compound.

p21-Activated Kinase 1 (PAK1)

The most prominent potential target for indazole derivatives, particularly those with a 3-carboxamide or 3-carboxylate moiety, is p21-activated kinase 1 (PAK1).[4][5][6] PAK1 is a serine/threonine kinase that acts as a critical downstream effector of the Rho GTPases, Rac1 and Cdc42.[4] Aberrant activation of PAK1 is a hallmark of numerous cancers, where it promotes cell proliferation, survival, migration, and invasion.[4][7]

The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[5][7] It is hypothesized that this compound, as a related ester, may also exhibit inhibitory activity against PAK1. The methoxy group at the 7-position could potentially influence the compound's binding affinity and selectivity.

Signaling Pathway:

Phosphoinositide 3-Kinase (PI3K)

The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer.[4] Some evidence suggests that certain N-methyl-1H-indazole-3-carboxamide derivatives may inhibit PI3K, a key upstream regulator of this pathway.[4] Given the structural similarities, this compound could potentially exhibit inhibitory activity against PI3K, making it a candidate for investigation in cancers with PI3K pathway mutations.

Cannabinoid Receptors (CB1)

The 1H-indazole-3-carboxamide and related structures are also found in synthetic cannabinoid receptor agonists. A patent for indazole derivatives mentions their utility as CB1 agonists.[8] This suggests that this compound could potentially modulate the activity of cannabinoid receptors, which are involved in a wide range of physiological processes, including pain perception, appetite, and mood.

Acetyl-CoA Carboxylase (ACC)

A patent application has described pyrazolospiroketone acetyl-CoA carboxylase inhibitors containing an indazole moiety.[9] ACC is a key enzyme in the biosynthesis of fatty acids and is a target for the treatment of metabolic diseases such as diabetes and obesity.[9] This suggests a potential, though more speculative, therapeutic application for indazole derivatives like this compound in metabolic disorders.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes the inhibitory activities of some representative 1H-indazole-3-carboxamide derivatives against PAK1 to provide a basis for comparison and to highlight the potential potency of this chemical class.

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Effect | Reference |

| 30l | PAK1 | Enzyme Inhibition | 9.8 | - | Potent Inhibition | [7] |

| 30l | - | Cell Migration | - | MDA-MB-231 | Significant Suppression | [5] |

| 30l | - | Cell Invasion | - | MDA-MB-231 | Significant Suppression | [5] |

| 6o | - | Cytotoxicity | 5150 | K562 | Promising Inhibition | [5] |

| 6o | - | Cytotoxicity | 33200 | HEK-293 (Normal) | Low Toxicity | [5] |

Experimental Protocols

To facilitate further research, the following are generalized experimental protocols for the synthesis of indazole derivatives and for assessing their inhibitory activity against a kinase target such as PAK1.

General Synthesis of 1H-Indazole-3-Carboxylate Derivatives

The synthesis of this compound can be adapted from established methods for similar indazole derivatives.

Workflow Diagram:

Methodology:

-

Indazole Ring Formation: A substituted indole (e.g., 7-methoxy-indole) can be converted to the corresponding 1H-indazole-3-carboxaldehyde through nitrosation.

-

Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent.

-

Esterification: The 7-methoxy-1H-indazole-3-carboxylic acid is then esterified with methanol in the presence of an acid catalyst to yield the final product, this compound.

In Vitro Kinase Inhibition Assay (e.g., PAK1)

The inhibitory activity of the compound against a kinase like PAK1 can be determined using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.[5] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[5]

Protocol Outline:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution.

-

Reaction Setup: In a multi-well plate, add the test compound or DMSO as a control.

-

Kinase Reaction: Add the kinase (e.g., PAK1), substrate, and ATP to initiate the reaction. Incubate at an appropriate temperature and time.

-

Signal Detection: Add a detection reagent that converts the generated ADP to a detectable signal (e.g., luminescence).

-

Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition relative to the control and determine the IC50 value by plotting the inhibition percentage against the compound concentration.[5]

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to known bioactive indazole derivatives strongly suggests its potential as a therapeutic agent. The most promising avenue for investigation appears to be its activity as a kinase inhibitor, particularly targeting PAK1. Further research should focus on the synthesis of this compound and its evaluation in a panel of kinase assays to determine its potency and selectivity. Cellular assays to assess its effects on cancer cell proliferation, migration, and survival are also warranted. The exploration of its activity at other potential targets such as PI3K and cannabinoid receptors could also unveil novel therapeutic applications. This technical guide provides a solid foundation for initiating such research endeavors.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols for the Characterization of Methyl 7-methoxy-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of Methyl 7-methoxy-1H-indazole-3-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in public literature, the information herein is a consolidation of data from structurally related indazole derivatives and established spectroscopic principles.

Compound Overview

This compound is a member of the indazole class of compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate characterization is crucial for its use in research and development.

Structure:

Molecular Formula: C₁₀H₁₀N₂O₃

Molecular Weight: 206.19 g/mol

Analytical Characterization Workflow

A multi-faceted analytical approach is essential for the unambiguous confirmation of the identity and purity of this compound. The following diagram illustrates a typical workflow for comprehensive characterization.

Caption: A logical workflow for the synthesis, purification, and comprehensive analytical characterization of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on analogous compounds.[1][2]

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 - 14.0 | br s | 1H | N-H |

| ~7.8 - 7.9 | d | 1H | Ar-H |

| ~7.2 - 7.3 | t | 1H | Ar-H |

| ~6.8 - 6.9 | d | 1H | Ar-H |

| ~3.9 - 4.0 | s | 3H | OCH₃ (methoxy) |

| ~3.9 | s | 3H | OCH₃ (ester) |

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~162 - 163 | C=O (ester) |

| ~145 | Ar-C |

| ~133 | Ar-C |

| ~124 | Ar-C |

| ~124 | Ar-C |

| ~114 | Ar-C |

| ~105 | Ar-C |

| ~55-56 | OCH₃ (methoxy) |

| ~52-53 | OCH₃ (ester) |

Table 3: Predicted Mass Spectrometry Data

| m/z Ratio | Predicted Identity |

| 207.07 | [M+H]⁺ |

| 229.05 | [M+Na]⁺ |

| 175.06 | [M-OCH₃]⁺ |

Table 4: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3300 - 3100 | N-H Stretching |

| ~3000 - 2850 | C-H Stretching (aliphatic & aromatic) |

| ~1720 - 1700 | C=O Stretching (ester) |

| ~1620 - 1580 | C=C Stretching (aromatic) |

| ~1270 - 1240 | C-O Stretching (aryl ether) |

Experimental Protocols

The following are generalized experimental protocols for acquiring analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Process the spectra, referencing the chemical shifts to the residual solvent signal (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the molecular weight and elemental composition of the compound.

Instrumentation: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source or inject it via an LC system.

-

Acquire the mass spectrum in positive ion mode.[1]

-

Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the theoretical calculated mass.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities.

Instrumentation: HPLC system with a UV detector.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 5-10 µL.

Procedure:

-

Prepare a stock solution of the sample in the mobile phase or a compatible solvent.

-

Perform serial dilutions to create calibration standards if quantification is required.

-

Inject the sample and standards into the HPLC system.

-

Analyze the resulting chromatogram to determine the retention time and peak area of the main component and any impurities. The purity is typically calculated based on the area percentage.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.[1]

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Orthogonal Analytical Strategy

The application of orthogonal methods, which measure different physicochemical properties, provides a robust and scientifically sound basis for the comprehensive characterization of this compound.[3]

Caption: The relationship between different orthogonal analytical methods for a comprehensive characterization.

This multi-pronged approach ensures a high degree of confidence in the identity and purity of the compound, which is essential for advancing drug development programs.[3]

References

Application Note: HPLC Analysis for Purity Determination of Methyl 7-methoxy-1H-indazole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 7-methoxy-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are of significant interest in medicinal chemistry and pharmaceutical research due to their wide range of biological activities, serving as building blocks for various therapeutic agents. The purity of such active pharmaceutical ingredients (APIs) and intermediates is a critical quality attribute that directly impacts their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise, robust, and widely used analytical technique for assessing the purity of pharmaceutical compounds.

This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound, separating the main component from potential process-related impurities and degradation products.

Principle

The method utilizes RP-HPLC with a C18 stationary phase. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. A gradient elution, starting with a higher polarity mobile phase and gradually increasing the organic solvent concentration, allows for the effective separation of compounds with varying polarities. The separated components are detected by a UV detector, and the purity is calculated based on the relative peak area percentages.

Experimental Protocol

1. Instrumentation and Equipment

-

HPLC system equipped with:

-

Quaternary or Binary Gradient Pump

-

Autosampler

-

Column Oven

-

Photodiode Array (PDA) or UV-Vis Detector

-

-

Analytical Balance (0.01 mg readability)

-

Sonicator

-

pH meter

-